2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features both benzothiazole and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound can effectively disrupt the growth and survival of the bacteria .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, by binding to its active site . This binding inhibits the enzyme’s function, leading to a disruption in the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakening of the cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Result of Action
The primary result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound weakens the bacteria, potentially leading to cell death . This makes the compound a promising candidate for the development of new anti-tubercular drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Core: This can be achieved through the condensation of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of the Indole Moiety: The indole structure can be introduced via a coupling reaction with an appropriate indole derivative.
Final Coupling: The final step involves coupling the benzothiazole and indole intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzothiazole ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methyl-1-piperazinecarbodithioate
- 1,3-benzothiazol-2-yl hydrazones
- 1,3-benzothiazol-2-yl acetohydrazones
Uniqueness
2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its combined benzothiazole and indole structures, which are not commonly found together in a single molecule. This unique combination enhances its potential biological activity and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c1-25(20-24-19-15(21)6-4-8-17(19)27-20)12-18(26)22-10-9-13-11-23-16-7-3-2-5-14(13)16/h2-8,11,23H,9-10,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTOAMSJUYIWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CNC2=CC=CC=C21)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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